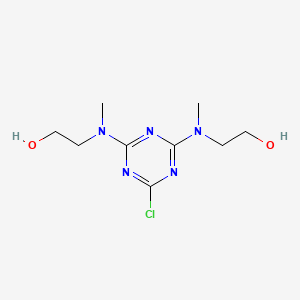
2,2'-((6-Chloro-1,3,5-triazine-2,4-diyl)bis(methylazanediyl))diethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-((6-Chloro-1,3,5-triazine-2,4-diyl)bis(methylazanediyl))diethanol is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of a chloro group at the 6-position of the triazine ring and two diethanol groups linked through methylazanediyl bridges.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((6-Chloro-1,3,5-triazine-2,4-diyl)bis(methylazanediyl))diethanol typically involves the reaction of cyanuric chloride with diethanolamine in the presence of a base such as sodium carbonate. The reaction is carried out in a solvent mixture of dioxane and water at elevated temperatures (70-80°C) to facilitate the nucleophilic substitution of the chlorine atoms by the diethanolamine groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of microwave irradiation has also been explored to enhance reaction rates and improve efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2,2’-((6-Chloro-1,3,5-triazine-2,4-diyl)bis(methylazanediyl))diethanol undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or alcohols.
Oxidation and reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines or alcohols in the presence of a base (e.g., sodium carbonate) and solvents like dioxane or water.
Oxidation and reduction: Various oxidizing or reducing agents depending on the desired transformation.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Nucleophilic substitution: Substituted triazine derivatives.
Hydrolysis: Diethanolamine and triazine derivatives.
Aplicaciones Científicas De Investigación
2,2’-((6-Chloro-1,3,5-triazine-2,4-diyl)bis(methylazanediyl))diethanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the production of herbicides, polymer stabilizers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2’-((6-Chloro-1,3,5-triazine-2,4-diyl)bis(methylazanediyl))diethanol involves its interaction with specific molecular targets. The chloro group and diethanolamine moieties allow the compound to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can disrupt normal cellular functions, leading to antimicrobial or anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Chloro-4,6-dimethoxy-1,3,5-triazine: Another triazine derivative with similar reactivity but different substituents.
2-Chloro-4,6-diamino-1,3,5-triazine: Known for its use in herbicides like atrazine.
2,4,6-Trichloro-1,3,5-triazine: Commonly used as a precursor in the synthesis of other triazine derivatives.
Uniqueness
2,2’-((6-Chloro-1,3,5-triazine-2,4-diyl)bis(methylazanediyl))diethanol is unique due to its specific combination of chloro and diethanolamine groups, which confer distinct chemical and biological properties. Its ability to undergo nucleophilic substitution and form stable covalent bonds with biomolecules makes it a valuable compound in various applications .
Propiedades
Número CAS |
62192-66-9 |
|---|---|
Fórmula molecular |
C9H16ClN5O2 |
Peso molecular |
261.71 g/mol |
Nombre IUPAC |
2-[[4-chloro-6-[2-hydroxyethyl(methyl)amino]-1,3,5-triazin-2-yl]-methylamino]ethanol |
InChI |
InChI=1S/C9H16ClN5O2/c1-14(3-5-16)8-11-7(10)12-9(13-8)15(2)4-6-17/h16-17H,3-6H2,1-2H3 |
Clave InChI |
ZKVZBJASQHOZOE-UHFFFAOYSA-N |
SMILES canónico |
CN(CCO)C1=NC(=NC(=N1)Cl)N(C)CCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[4-[(E)-[(5R)-5-(4-chlorophenyl)-7-methyl-3-oxo-6-propan-2-yloxycarbonyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]phenoxy]acetic acid](/img/structure/B13134014.png)
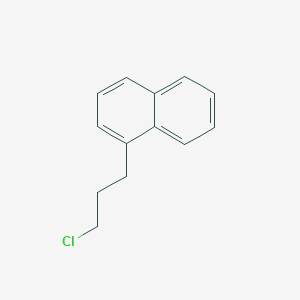
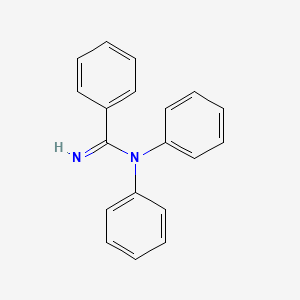

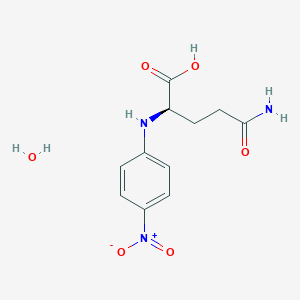
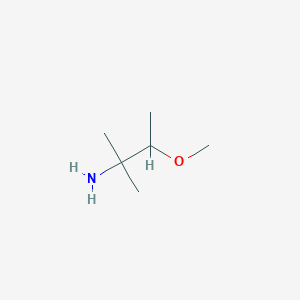

![4,8-Bis[5-(2-ethylhexyl)thiophen-2-yl]furo[2,3-f][1]benzofuran](/img/structure/B13134052.png)
![1-(2-(Methylthio)benzo[d]thiazol-6-yl)ethanone](/img/structure/B13134055.png)
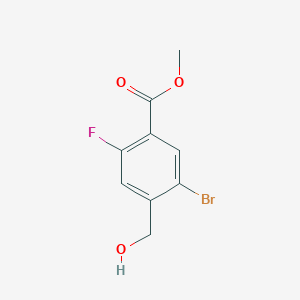



![3-((2'-Acetamido-4'-methyl-[4,5'-bithiazol]-2-yl)amino)benzoicacidhydrobromide](/img/structure/B13134105.png)
